Core Scaffold for Potent and Selective HCV NS5B Polymerase Inhibitors
The pyrano[3,4-b]indole scaffold is the essential structural foundation for a series of HCV NS5B polymerase inhibitors. The unsubstituted 4,9-dihydropyrano[3,4-b]indole-1,3-dione serves as the synthetic precursor that can be elaborated into inhibitors with IC50 values ranging from 3.0 µM (lead compound 5) down to 0.06 µM (optimized compound 16) [1]. This >50‑fold improvement in potency is achieved through systematic substitution at positions C1, C5, and C8 of the pyranoindole core, demonstrating that the parent scaffold enables extensive SAR exploration [1][2]. In contrast, alternative indole‑fused heterocycles (e.g., indole‑3‑acetic acid derivatives or unsubstituted indole) do not provide the same allosteric binding mode to HCV NS5B and lack the demonstrated inhibitory potency [2].
| Evidence Dimension | HCV NS5B polymerase inhibition (IC50) |
|---|---|
| Target Compound Data | Synthetic precursor; not directly evaluated for inhibition |
| Comparator Or Baseline | Lead pyranoindole 5 (IC50 = 3.0 µM); Optimized compound 16 (IC50 = 0.06 µM); Alternative indole scaffolds (no reported NS5B inhibition) |
| Quantified Difference | >50-fold improvement in potency achievable through scaffold optimization; no inhibition for non-pyranoindole comparators |
| Conditions | In vitro HCV NS5B RNA-dependent RNA polymerase assay; subgenomic replicon system |
Why This Matters
Procurement of this scaffold enables structure–activity relationship (SAR) campaigns that have produced some of the most potent non‑nucleoside HCV NS5B inhibitors reported.
- [1] Gopalsamy A, Lim K, Ciszewski G, Park K, Ellingboe JW, Bloom J, et al. Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. J Med Chem. 2004;47(26):6603-6608. doi:10.1021/jm0401255. View Source
- [2] LaPorte MG, Jackson RW, Draper TL, Gaboury JA, Galie K, Herbertz T, et al. The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activity. ChemMedChem. 2008;3(10):1508-1515. doi:10.1002/cmdc.200800168. View Source
